6-fluoro-3-(4-methylbenzoyl)-1-(prop-2-yn-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
6-fluoro-3-(4-methylbenzoyl)-1-(prop-2-yn-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorine atom at the 6th position, a 4-methylbenzoyl group at the 3rd position, and a prop-2-yn-1-yl group at the 1st position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(4-methylbenzoyl)-1-(prop-2-yn-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be attached through Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Addition of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a Sonogashira coupling reaction using propargyl bromide and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-(4-methylbenzoyl)-1-(prop-2-yn-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-fluoro-3-(4-methylbenzoyl)-1-(prop-2-yn-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: The compound is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(4-methylbenzoyl)-1-(prop-2-yn-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-3-(4-chlorobenzoyl)-1-(prop-2-yn-1-yl)-1,4-dihydroquinolin-4-one
- 6-fluoro-3-(4-methoxybenzoyl)-1-(prop-2-yn-1-yl)-1,4-dihydroquinolin-4-one
- 6-fluoro-3-(4-nitrobenzoyl)-1-(prop-2-yn-1-yl)-1,4-dihydroquinolin-4-one
Uniqueness
6-fluoro-3-(4-methylbenzoyl)-1-(prop-2-yn-1-yl)-1,4-dihydroquinolin-4-one is unique due to the presence of the 4-methylbenzoyl group, which can influence its electronic properties and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-fluoro-3-(4-methylbenzoyl)-1-prop-2-ynylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO2/c1-3-10-22-12-17(19(23)14-6-4-13(2)5-7-14)20(24)16-11-15(21)8-9-18(16)22/h1,4-9,11-12H,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIRETIYVLFBNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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